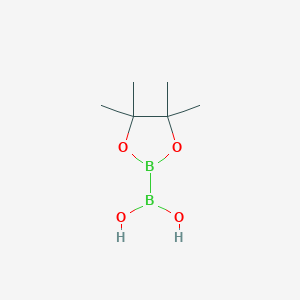

(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)boronic acid

Overview

Description

(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)boronic acid, commonly referred to as a pinacol boronic ester, is a boron-containing compound critical in Suzuki-Miyaura cross-coupling reactions. Its structure features a boronate ester group (derived from pinacol) attached to an aryl or heteroaryl moiety, enhancing stability compared to free boronic acids . This compound is synthesized via esterification of boronic acids with pinacol under mild conditions, often involving magnesium sulfate as a dehydrating agent . Applications span pharmaceuticals, materials science (e.g., porous CO2 adsorbents ), and polymer chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)boronic acid typically involves the reaction of boronic acids with pinacol in the presence of a dehydrating agent. One common method includes the use of triisopropyl borate and pinacol under anhydrous conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yields .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems allows for precise control over reaction conditions, leading to consistent product quality. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered to reduce the environmental impact of the production process.

Chemical Reactions Analysis

Cross-Coupling Reactions (Suzuki-Miyaura Coupling)

This reaction type dominates the compound’s applications, enabling the formation of carbon-carbon bonds between aryl halides and boronic esters. Palladium catalysts and base conditions are typically employed.

Mechanism : The boronic ester undergoes transmetallation with a palladium catalyst, forming a palladium-boron intermediate. Oxidative addition of the aryl halide and reductive elimination yield the coupled product .

Substitution Reactions

The boronic ester group can participate in nucleophilic substitution, particularly in the presence of transition metal catalysts (e.g., palladium). This is exemplified in cross-coupling reactions but may extend to other nucleophilic systems .

Comparison of Reaction Yields

| Reaction Type | Yield Range | Optimal Conditions | Key Catalysts |

|---|---|---|---|

| Suzuki Coupling | 3.8% – 48% | Pd(dppf)Cl₂, K₂CO₃, 80°C, 2h | Pd(dppf)Cl₂, PdCl₂(dppf) |

| Oxidation/Reduction | Not specified | KMnO₄/CrO₃ (oxidation), LiAlH₄ (reduction) | – |

| Substitution | Not specified | Palladium catalysts, varied bases | Pd catalysts |

Key Research Findings

-

Scalability : Reactions at 80°C with K₂CO₃ achieve 48% yield, indicating suitability for industrial processes .

-

Microwave Efficiency : Rapid coupling under microwave irradiation (0.5h) highlights potential for accelerated synthesis .

-

Versatility : The compound’s stability under diverse conditions (e.g., inert atmosphere, sealed tubes) makes it adaptable for complex syntheses .

Limitations and Challenges

Scientific Research Applications

Medicinal Chemistry

Boron Neutron Capture Therapy (BNCT)

One of the most promising applications of boron-containing compounds, including (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)boronic acid, is in Boron Neutron Capture Therapy. BNCT is a targeted cancer treatment that utilizes boron compounds to selectively destroy cancer cells upon neutron irradiation. The compound acts as a boron carrier that can be delivered specifically to tumor sites. Research indicates that the structural characteristics of this compound enhance its efficacy as a boron carrier in BNCT protocols for glioblastoma multiforme and other malignancies .

Anticancer Agents

The compound has been investigated for its potential as an anticancer agent. Studies show that organoboron compounds can inhibit cancer cell proliferation and induce apoptosis. The ability of this compound to interact with biological targets makes it suitable for developing new therapeutic strategies against various cancers .

Enzyme Inhibition

Research has demonstrated that boron-containing compounds can act as enzyme inhibitors. The unique electronic properties of this compound allow it to interact with specific enzymes involved in metabolic pathways. This property is being explored for developing inhibitors that can modulate metabolic processes in diseases such as diabetes and obesity .

Antimicrobial Properties

Boron compounds have shown antimicrobial activity against various pathogens. The application of this compound in formulating new antimicrobial agents is under investigation. Its effectiveness against resistant strains of bacteria highlights its potential in pharmaceutical formulations aimed at treating infections .

Materials Science

Synthesis of Functional Materials

The compound serves as an important precursor in the synthesis of functional materials such as polymers and nanomaterials. Its ability to form stable complexes with various substrates allows it to be utilized in creating materials with tailored properties for applications in electronics and photonics .

Dyes and Imaging Agents

Recent studies have focused on using this compound as a dye carrier in imaging techniques. Its incorporation into dye molecules enhances the sensitivity and specificity of imaging modalities used in biological research .

Case Studies

Mechanism of Action

The mechanism of action of (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)boronic acid involves the formation of boron-oxygen bonds, which are crucial for its reactivity. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group interacts with a palladium catalyst to form a palladium-boron complex. This complex then undergoes transmetalation with an aryl halide, followed by reductive elimination to form the desired biaryl product .

Comparison with Similar Compounds

Structural and Electronic Variations

The reactivity and stability of pinacol boronic esters depend on the substituent attached to the boron atom. Key analogs include:

a) 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

- Substituent: Cyanophenyl group.

- Properties: The electron-withdrawing cyano group enhances electrophilicity at boron, accelerating cross-coupling reactions .

- Applications: Used in donor–acceptor dyads for charge-transfer studies .

b) 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic Acid

- Substituent : Carboxyphenyl group.

- Properties: Soluble in polar organic solvents (e.g., DMSO, ethanol) due to the carboxylic acid moiety. Reactivity is moderated by steric hindrance near the boron center .

- Applications : Intermediate in synthesizing functionalized polymers and metal-organic frameworks .

c) 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-benzimidazol-2-one

- Substituent : Benzimidazolone group.

- Properties : The nitrogen-rich heterocycle introduces hydrogen-bonding capability, influencing crystal packing and solubility .

- Applications : Pharmaceutical intermediate for kinase inhibitors .

d) 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

- Substituent: Aminophenyl group.

- Properties: The electron-donating amino group reduces boron electrophilicity, requiring harsher coupling conditions. Stability is compromised in acidic environments .

- Applications : Precursor for functionalized aromatic amines in agrochemicals .

Comparative Data Table

Reactivity and Stability Insights

- Electron-Withdrawing Groups (e.g., CN, COOH) : Increase boron electrophilicity, improving coupling efficiency but reducing stability in protic solvents .

- Electron-Donating Groups (e.g., NH2) : Stabilize boron against hydrolysis but require activated catalysts (e.g., Pd(PPh3)4) for cross-coupling .

- Steric Effects : Bulky substituents (e.g., benzimidazolone) hinder reaction rates but enhance crystallinity in materials .

Challenges and Limitations

- Synthetic Failures : Certain derivatives, like 4,7-bis(4,4,5,5-tetramethyl-dioxaborolan-2-yl)benzo[c][1,2,5]thiadiazole, resist synthesis due to steric clashes or poor boronate formation .

- Solubility Constraints : Hydrophobic pinacol esters (e.g., benzimidazolone derivatives) require co-solvents for aqueous reactions .

Biological Activity

(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)boronic acid is a boronic acid derivative with potential applications in medicinal chemistry due to its unique structural properties. This compound has garnered attention for its biological activities, particularly in enzyme inhibition and as a building block in various synthetic methodologies. This article reviews the biological activity of this compound based on recent research findings.

The molecular formula of this compound is C13H17BN2O2 with a molecular weight of 244.10 g/mol. It features a dioxaborolane ring that contributes to its reactivity and interaction with biological targets. The compound is characterized by high GI absorption and moderate lipophilicity, making it suitable for biological applications .

The primary mechanism through which boronic acids exert their biological effects involves the reversible covalent binding to serine and cysteine residues in target proteins. This binding can inhibit enzymatic activity by blocking active sites or altering the conformation of the proteins involved.

1. Enzyme Inhibition

Recent studies have highlighted the potential of boronic acids as inhibitors of various enzymes:

- SARS-CoV-2 Mpro Inhibition : A study demonstrated that compounds similar to this compound showed inhibitory effects on the main protease (Mpro) of SARS-CoV-2. The compounds exhibited approximately 23% inhibition at a concentration of 20 μM in vitro .

2. Anticancer Activity

Boronic acids have been explored for their anticancer properties:

- Autotaxin Inhibition : Some derivatives have shown promise as autotaxin inhibitors which play a role in cancer progression. For instance, compounds with similar boron motifs demonstrated significant inhibitory activities against autotaxin with IC50 values in the nanomolar range .

Case Studies and Research Findings

Pharmacological Profiles

The pharmacological profiles of boronic acids indicate their potential utility in drug development:

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)boronic acid derivatives?

Methodological Answer:

The most common method involves palladium-catalyzed borylation of aryl halides (e.g., bromophenyl precursors) with bis(pinacolato)diboron. For example:

- Procedure : React 3-bromophenylpyrazine with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ catalyst and KOAc in dioxane at 80–100°C for 12–24 hours .

- Work-Up : Purify via column chromatography (hexane/EtOAc) or recrystallization.

Key Parameters :

| Catalyst | Solvent | Temperature | Yield |

|---|---|---|---|

| Pd(dppf)Cl₂ | Dioxane | 80–100°C | 60–85% |

Q. How is the boronic ester functionality characterized structurally?

Methodological Answer:

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for refinement of crystal structures. The boronic ester’s B–O bond lengths (~1.36–1.38 Å) and tetrahedral geometry confirm the structure .

- NMR Analysis :

Advanced Research Questions

Q. How can Suzuki-Miyaura coupling efficiency be optimized for sterically hindered derivatives?

Methodological Answer:

- Catalyst Selection : Use Pd(PPh₃)₄ or SPhos ligands for bulky substrates. For example, coupling 2-methylbenzo[b]thiophen-3-yl derivatives requires Pd(OAc)₂ with SPhos to achieve >70% yield .

- Solvent/Base Optimization : DME/H₂O mixtures with Cs₂CO₃ enhance reactivity. Reflux conditions (100°C, 12h) are typical .

Data Contradiction Note : Lower yields in polar solvents (e.g., THF) may arise from incomplete deprotection of the boronic ester .

Q. How to address discrepancies in reaction yields due to boronic acid anhydride formation?

Methodological Answer:

- Hydration Control : Anhydride formation (cyclic trimer) is common but does not affect Suzuki coupling. Verify via ¹¹B NMR: anhydrides show δ ~28 ppm, while free acids appear at δ 18–20 ppm .

- Workaround : Use excess boronic ester (1.2–1.5 eq.) to compensate for anhydride content without purification .

Q. What strategies improve regioselectivity in cross-coupling reactions with polyhalogenated arenes?

Methodological Answer:

- Directed Ortho-Metalation : Introduce directing groups (e.g., –CN or –COOR) to control coupling sites. For example, 4-cyanophenyl derivatives selectively couple at the para position .

- Sequential Coupling : Use orthogonal protecting groups. A reported case involves coupling 2-chloro-4-boronate phenylmethanol first at the boronate site, followed by chloride substitution .

Q. How to design experiments for high-throughput screening of boronic ester derivatives?

Methodological Answer:

- Automated Synthesis : Employ microwave-assisted reactions (e.g., 150°C, 20 min) with Pd-XPhos catalysts for rapid library generation .

- Analytical Pipeline : Use LC-MS for rapid purity assessment and SHELXE for crystallographic validation in pipelines .

Q. Data Contradiction Analysis Table

Key Takeaways :

- Synthesis : Prioritize Pd-catalyzed borylation with optimized ligands/solvents.

- Characterization : Combine NMR and X-ray crystallography for structural validation.

- Troubleshooting : Address anhydride formation and steric hindrance with methodological adjustments.

Properties

IUPAC Name |

(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14B2O4/c1-5(2)6(3,4)12-8(11-5)7(9)10/h9-10H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOTRMTLAQUQBIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)B(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14B2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70726048 | |

| Record name | (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70726048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913739-28-3 | |

| Record name | (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70726048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.